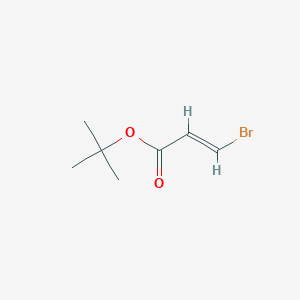![molecular formula C7H9ClN4 B12832380 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Applications De Recherche Scientifique
5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its bioactivity. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring.
Pyrazoloquinolines: These compounds have a pyrazole ring fused with a quinoline ring.
Uniqueness
5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride is unique due to its specific substitution pattern and the position of the nitrogen atoms in the fused ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H9ClN4 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-4-2-5(8)7-6(10-4)3-9-11-7;/h2-3H,1H3,(H2,8,10)(H,9,11);1H |
Clé InChI |
KDQGNFXSJPGKAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=N1)C=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)



![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)






![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
